molecular formula C24H23N3O4 B2656001 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid CAS No. 2137773-58-9

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid

Cat. No. B2656001
M. Wt: 417.465
InChI Key: NWQNREQRXHSVBO-UHFFFAOYSA-N
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Description

Fluorenylmethoxycarbonyl (Fmoc) is a group used in organic chemistry for the synthesis of peptides . The Fmoc group is a protective group for amines, and it’s commonly used in solid-phase peptide synthesis .


Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids generally consists of the amino acid backbone with the Fmoc group attached to the nitrogen of the amino group . The exact structure of your compound would depend on the specific amino acid and the position of the pyrazolyl and piperidine groups .


Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed under basic conditions, typically using piperidine . This allows the free amine to react with the next amino acid in the sequence .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, Fmoc-protected amino acids are typically solid at room temperature . They also tend to have high molecular weights .

Scientific Research Applications

Medical Imaging and Radiotracer Development

  • Research has explored the development of analogs of this compound for potential use in medical imaging, particularly in positron emission tomography (PET). These analogs, designed based on the pyrazole carboxamide structure, have shown affinities for the CB1 cannabinoid receptor, indicating potential for use in biological imaging studies (Tobiishi et al., 2007).

Antimicrobial Activity

  • Variants of this compound have been investigated for their antimicrobial properties. Certain derivatives have exhibited variable and modest activity against bacteria and fungi, highlighting their potential as antimicrobial agents (Patel et al., 2011).

Cancer Treatment Research

  • Compounds structurally related to this acid have been studied as inhibitors of Aurora kinase, which may have applications in cancer treatment. Their ability to inhibit Aurora A suggests potential use in therapeutic approaches for certain types of cancer (ロバート ヘンリー,ジェームズ, 2006).

Protective Group in Synthesis

  • The fluoren-9-ylmethoxycarbonyl group, related to this compound, is used in synthetic chemistry for protecting hydroxy-groups. It offers convenience in removal and compatibility with various other protecting groups, aiding in the synthesis of complex organic molecules (Gioeli & Chattopadhyaya, 1982).

Crystal Structure Studies

  • Investigations into the crystal structures of related compounds have contributed to the understanding of molecular conformations and interactions, which is crucial in the development of new pharmaceuticals and materials (Faizi et al., 2016).

Anticancer Agent Research

  • Organometallic complexes incorporating pyrazolo[3,4-b]pyridines, similar to this compound, have been synthesized and evaluated as potential anticancer agents. They have been studied for their cytotoxicity, cell cycle effects, and inhibitory activity on cyclin-dependent kinases (Cdks) in human cancer cells (Stepanenko et al., 2011).

Antimicrobial Activity and Docking Studies

  • Synthesis and analysis of related compounds have shown promising antimicrobial activities, with docking studies indicating their potential as effective agents against certain microbial strains (Okasha et al., 2022).

Safety And Hazards

Fmoc-protected amino acids can cause skin and eye irritation, and they may be harmful if swallowed . Proper protective equipment should be used when handling these compounds .

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field. Future research might focus on developing new methods for peptide synthesis or on the synthesis of new Fmoc-protected amino acids .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-pyrazol-1-ylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c28-22(29)24(27-13-5-12-25-27)10-14-26(15-11-24)23(30)31-16-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-9,12-13,21H,10-11,14-16H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQNREQRXHSVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)N2C=CC=N2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid

CAS RN

2137773-58-9
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
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